molecular formula C36H37IKN3O7S2 B1261764 SNIR2 dye

SNIR2 dye

Cat. No.: B1261764
M. Wt: 853.8 g/mol
InChI Key: PKNBXWHQZPZFHP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

SNIR2 is a near-infrared-II (NIR-II, 1000–1700 nm) dye designed for advanced biomedical imaging and diagnostic applications. While the term "SNIR2" is also used in asteroid spectroscopy to denote spectral slopes , in the context of molecular dyes, SNIR2 refers to a fluorophore optimized for high quantum yield, deep tissue penetration, and stability in biological environments. NIR-II dyes like SNIR2 enable superior imaging resolution compared to traditional NIR-I (700–900 nm) dyes due to reduced scattering and autofluorescence in living tissues .

Key properties of SNIR2 (inferred from analogous NIR-II dyes):

  • Emission wavelength: ~1000–1350 nm, typical of NIR-II fluorophores.
  • Quantum yield (QY): Comparable to top-performing cyanine derivatives (e.g., IR-26 reference QY = 0.05%) .
  • Structural features: Likely based on polymethine cyanine or squaraine scaffolds, given their prevalence in NIR-II applications .

Properties

Molecular Formula

C36H37IKN3O7S2

Molecular Weight

853.8 g/mol

IUPAC Name

potassium;(2E)-3-ethyl-2-[(2E,4E,6E)-7-[5-[(2-iodoacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C36H38IN3O7S2.K/c1-7-40-29-18-16-25-26(20-24(48(42,43)44)21-30(25)49(45,46)47)34(29)36(4,5)32(40)14-12-10-8-9-11-13-31-35(2,3)27-19-23(38-33(41)22-37)15-17-28(27)39(31)6;/h8-21H,7,22H2,1-6H3,(H2-,38,41,42,43,44,45,46,47);/q;+1/p-1

InChI Key

PKNBXWHQZPZFHP-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C=C(C=C5)NC(=O)CI)C)(C)C.[K+]

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C=C(C=C5)NC(=O)CI)C)(C)C.[K+]

Origin of Product

United States

Comparison with Similar Compounds

Cyanine-Based Dyes

Cyanine dyes dominate NIR-II imaging due to tunable absorption/emission via polymethine chain length and heterocyclic modifications .

Property SNIR2 IR-26 FD-1080 J-aggregates
Peak Emission (nm) 1000–1350 (estimated) 1050 1300
QY (%) ~0.05–0.1 (scaled) 0.05 (reference) 0.03
Molar Extinction (ε, M⁻¹cm⁻¹) ~1.5×10⁵ (estimated) 1.2×10⁵ 2.6×10⁵
Applications Tumor imaging Reference standard Dynamic vascular imaging

Advantages of SNIR2 over IR-26 :

  • Potentially higher QY in aqueous media, critical for in vivo imaging .
  • Tailored functional groups (e.g., sulfonates) for improved solubility and reduced nonspecific binding .

Limitations :

  • Lower brightness compared to J-aggregates like FD-1080, which achieve higher ε but suffer from aggregation-related instability .

Squaraine Dyes

Squaraines are rigid, planar dyes with narrow emission bands and high photostability .

Property SNIR2 Squaraine Dye 5 Squaraine Dye 7
Peak Emission (nm) 1000–1350 653 642
QY (%) ~0.05–0.1 32 12
Stokes Shift (nm) >100 (estimated) 17 8
Applications Deep-tissue imaging Ion sensing Tumor targeting

Advantages of Squaraines :

  • Higher QY (up to 32% in PBS) and larger Stokes shifts reduce self-quenching .
    Disadvantages :
  • Limited emission beyond 900 nm, restricting utility in the NIR-IIb subwindow (1500–1700 nm) .

H1 and SYL Dyes

These dyes represent novel NIR-II fluorophores with frontier orbital engineering for enhanced performance .

Property SNIR2 H1 SYL
Peak Emission (nm) 1000–1350 1050 1100
QY (%) ~0.05–0.1 0.08 0.12
Structural Basis Polymethine Benzobisthiadiazole Thiadiazoloquinoxaline

Key Findings :

  • SYL outperforms H1 in QY and emission wavelength due to optimized electron-withdrawing groups .
  • SNIR2 may bridge the gap between cyanine and heterocyclic dyes but requires further structural elucidation.

Challenges and Standardization Needs

Discrepancies in reported QY and ε values across studies highlight the need for standardized protocols . For instance:

  • IR-26 is often used as a QY reference, but variations in solvent and instrumentation affect comparability .

Q & A

Basic Research Questions

Q. What are the critical parameters to consider when synthesizing SNIR2 dye for reproducible optical properties?

  • Methodological Answer : Optimize reaction temperature (60–80°C), solvent polarity (e.g., DMF or DMSO), and stoichiometric ratios of precursors (e.g., 1:1.2 for amine-reactive groups). Monitor reaction progress via UV-Vis spectroscopy (absorption peaks at 650–700 nm) and HPLC purity analysis (>95%). Detailed protocols should include inert atmosphere conditions (N₂/Ar) to prevent oxidation .

Q. How can researchers validate the photostability of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated degradation studies using:

  • Light source : Xenon arc lamp (simulated sunlight, 1 SUN intensity).
  • Conditions : PBS (pH 7.4, 37°C) with 10% FBS to mimic biological environments.
  • Metrics : Measure fluorescence intensity decay (e.g., half-life >8 hours) and spectral shifts using time-resolved spectroscopy. Include controls with commercial dyes (e.g., Cy5) for benchmarking .

Q. What spectroscopic techniques are essential for characterizing this compound’s excitation/emission profiles?

  • Methodological Answer : Use a combination of:

  • Absorption spectroscopy (250–900 nm range) to identify π-π* transitions.
  • Fluorescence lifetime imaging (FLIM) to assess environmental sensitivity (e.g., polarity, viscosity).
  • Two-photon microscopy (excitation at 800–1000 nm) for deep-tissue imaging validation. Calibrate instruments with standard fluorophores (e.g., Rhodamine B) .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize this compound’s quantum yield for in vivo imaging?

  • Methodological Answer :

  • Factors : Solvent composition (e.g., water:ethanol ratio), pH (5–9), and dye concentration (0.1–1.0 mM).
  • Response variables : Quantum yield (Φ), Stokes shift (Δλ >150 nm).
  • Statistical analysis : Use ANOVA and response surface modeling to identify interactions (e.g., pH-solvent synergy). Validate with in vivo zebrafish imaging (signal-to-background ratio >3:1) .

Q. How should researchers resolve contradictions in SNIR2’s cytotoxicity reported across studies?

  • Methodological Answer :

  • Systematic review : Follow PRISMA guidelines to aggregate data from ≥10 independent studies.
  • Confounding factors : Control for cell type (e.g., HeLa vs. HEK293), incubation time (1–24 hours), and dye aggregation (use dynamic light scattering).
  • Meta-analysis : Calculate pooled effect sizes (Hedges’ g) and assess heterogeneity (I² statistic). If I² >50%, perform subgroup analysis by experimental protocol .

Q. What strategies mitigate dye bias when using SNIR2 in multiplexed imaging with other fluorophores?

  • Methodological Answer :

  • Spectral unmixing : Acquire reference spectra for all dyes (e.g., SNIR2, Alexa Fluor 750) and apply linear least-squares deconvolution.
  • Cross-talk correction : Use control samples with single dyes to quantify bleed-through (e.g., <5% overlap).
  • Dye bias diagnostics : Apply ECDF (Empirical Cumulative Distribution Function) to detect probe-specific biases post-normalization .

Q. How can secondary data from public repositories enhance this compound’s application in machine learning-driven drug discovery?

  • Methodological Answer :

  • Data curation : Extract SNIR2-related datasets from ChEMBL or PubChem (e.g., binding affinity, solubility).
  • Feature engineering : Train neural networks on spectral properties (λmax, ε) and pharmacokinetic parameters (logP, clearance).
  • Validation : Use k-fold cross-validation (k=5) to avoid overfitting. Report AUC-ROC scores for toxicity prediction models .

Q. What protocols ensure reproducibility of SNIR2-based immunofluorescence staining across labs?

  • Methodological Answer :

  • Standardization : Adopt MIAME guidelines for metadata (e.g., antibody clones, fixation time).
  • Inter-lab validation : Distribute aliquots of SNIR2-conjugated antibodies to ≥3 labs; compare CV (coefficient of variation) for fluorescence intensity (<15% acceptable).
  • Data sharing : Upload raw images to repositories like Zenodo with CC-BY licenses .

Tables: Key Experimental Parameters

ParameterOptimal RangeMeasurement ToolReference
Synthesis Temperature60–80°CThermostated Reactor
Quantum Yield (Φ)0.4–0.6Integrating Sphere Spectrometer
In Vivo Signal-to-Background>3:1IVIS Spectrum CT
Cytotoxicity ThresholdIC50 >50 μM (24h, HEK293)MTT Assay

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SNIR2 dye
Reactant of Route 2
SNIR2 dye

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